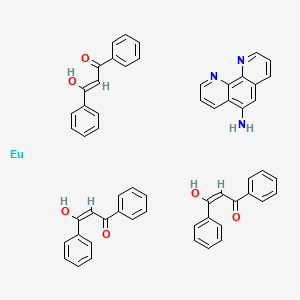

Tris(dibenzoylmethane) mono(5-amino-1 1&

Description

Overview of Luminescent Lanthanide Complexes and Their Significance

Luminescent lanthanide complexes are a class of coordination compounds that have garnered significant scientific interest due to their unique optical properties. nih.govacs.org These complexes typically consist of a central lanthanide ion encapsulated by organic molecules known as ligands. The 4f electrons of lanthanide ions are shielded by outer 5s and 5p orbitals, which results in characteristic, sharp, line-like emission spectra that are almost independent of the external environment. acs.orgrsc.org This produces emissions of high color purity. researchgate.net

Key properties of these complexes include:

Large Stokes Shift: A significant difference between the maximum absorption and emission wavelengths, which minimizes self-absorption. researchgate.net

Long Luminescence Lifetimes: Ranging from microseconds to milliseconds, allowing for time-resolved detection to eliminate background fluorescence from organic molecules. acs.orgpsu.edu

Narrow Emission Bands: The emission bandwidth of a europium complex can be as narrow as 5.2 nm, compared to much broader emissions from organic fluorophores. psu.edu

These distinctive photophysical characteristics make luminescent lanthanide complexes highly valuable for a wide array of applications. They are extensively investigated as light-emitting materials in solid-state lighting, display technologies, and anti-counterfeiting tags. nih.govresearchgate.net Furthermore, their long lifetimes and sharp emissions are advantageous in biomedical fields for applications such as bio-imaging, sensing, and diagnostic assays. acs.orgtandfonline.com

The Unique Photophysical Properties of Europium(III) in Coordination Compounds

Among the lanthanides, the europium(III) ion (Eu³⁺) is one of the most studied for its luminescent properties, primarily due to its intense and characteristic red emission. researchgate.netresearchgate.net Europium is most stable in its +3 oxidation state and typically has a coordination number of eight or nine in complexes. rsc.org

The luminescence of Eu³⁺ arises from electronic transitions within the 4f electron shell. These f-f transitions are "Laporte forbidden," meaning they have a very low probability of occurring through direct excitation of the ion, resulting in low molar extinction coefficients. rsc.orgacs.org The primary emission originates from the transition from the first excited state (⁵D₀) to the various levels of the ground state (⁷Fⱼ, where J = 0, 1, 2, 3, 4). researchgate.netmdpi.com

The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is typically observed around 612 nm and is responsible for the brilliant red color. mdpi.comnih.gov The intensity and shape of this transition are highly sensitive to the local symmetry and coordination environment around the Eu³⁺ ion. researchgate.netdntb.gov.ua The absence of a center of inversion in the coordination sphere enhances the intensity of this transition, leading to brighter luminescence. Other significant transitions include the ⁵D₀ → ⁷F₁ (orange, around 590 nm), which is a magnetic dipole transition and is largely independent of the environment, and the weak ⁵D₀ → ⁷F₀ transition (around 580 nm). mdpi.com

Rational Design of Organic Ligands for Lanthanide Ion Sensitization

To overcome the inefficient direct excitation of lanthanide ions, a strategy involving the use of organic ligands that act as "antennas" is employed. acs.orgaip.org This process, known as the "antenna effect" or sensitized luminescence, is the cornerstone of designing highly luminescent lanthanide complexes. nih.gov The mechanism involves several steps:

Light Absorption: The organic ligand, which possesses a system of π-conjugated electrons, absorbs ultraviolet or visible light, transitioning to an excited singlet state (S₁).

Intersystem Crossing: The ligand undergoes intersystem crossing (ISC) from the excited singlet state to a lower-energy triplet state (T₁). For efficient sensitization, this process must be rapid and effective.

Energy Transfer: Energy is transferred from the ligand's triplet state to the resonant energy levels of the coordinated lanthanide ion, exciting it. The efficiency of this step depends on the energy gap between the ligand's triplet state and the ion's accepting level.

Lanthanide Emission: The excited lanthanide ion relaxes by emitting light through its characteristic f-f transitions. nih.govresearchgate.net

Historical Development and Current Research Trends in Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III)

The development of ternary europium complexes using a combination of β-diketonates and phenanthroline ligands has a long history, with compounds like Tris(dibenzoylmethane)phenanthroline europium(III) ([Eu(dbm)₃(phen)]) being a classic example of a bright red emitter. ossila.com Research has focused on modifying both the primary (β-diketonate) and ancillary (phenanthroline) ligands to fine-tune the photophysical and chemical properties of the resulting complex.

The introduction of a 5-amino group to the 1,10-phenanthroline (B135089) backbone to create Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) represents a strategic functionalization. The primary amine group (-NH₂) on the phenanthroline ligand provides a reactive site that allows the entire luminescent complex to be covalently anchored to other molecules or surfaces. ntmdt-si.com This has opened up new avenues for the creation of advanced functional materials.

Recent research has explored the application of this specific compound in several areas:

Fabrication of Optical Sensors: The complex has been investigated for its potential use in dual optical sensors capable of detecting both oxygen and temperature changes. sigmaaldrich.comdv-expert.org

Surface Functionalization: A multistep method was developed to covalently graft the complex onto silicon (100) surfaces. ntmdt-si.com This involved functionalizing the silicon with a carboxylic acid, activating it with N-hydroxysuccinimide, and then reacting it with the amine group of the europium complex. Such hybrid materials are of interest for integration into electronic and photonic devices. ntmdt-si.com

Formation of Supramolecular Structures: The compound has been used in the preparation of porphyrin–Eu-β-diketonate supramolecular nanostructures. sigmaaldrich.com

The functional amine handle on the 5-amino-1,10-phenanthroline ligand provides a versatile platform for creating more complex and integrated systems, moving beyond simple light-emitting applications towards sophisticated molecular devices. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III)

| Property | Value | Source(s) |

| CAS Number | 352546-68-0 | sigmaaldrich.com, sigmaaldrich.com, scbt.com |

| Molecular Formula | C₅₇H₄₅EuN₃O₆ | sigmaaldrich.com, sigmaaldrich.com, scbt.com |

| Molecular Weight | 1019.95 g/mol | sigmaaldrich.com, sigmaaldrich.com, scbt.com |

| Appearance | Light emitting metal complex | sigmaaldrich.com, scbt.com |

| Melting Point | 163-168 °C | sigmaaldrich.com |

| Maximum Absorption (λₘₐₓ) | 244 nm (in H₂O) | sigmaaldrich.com |

Properties

Molecular Formula |

C57H45EuN3O6 |

|---|---|

Molecular Weight |

1019.9 g/mol |

IUPAC Name |

europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine |

InChI |

InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;; |

InChI Key |

SYNSZIOJZPYTHZ-UWZOBLFSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu] |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu] |

Origin of Product |

United States |

Ligand Architectures and Coordination Chemistry of Tris Dibenzoylmethane Mono 5 Amino 1,10 Phenanthroline Europium Iii

Structural Features and Electronic Properties of Dibenzoylmethane (B1670423) Ligands

Dibenzoylmethane (DBM) is a β-diketone characterized by a 1,3-dicarbonyl structure flanked by two phenyl groups. researchgate.net In its coordinated form, it exists as the enolate anion, dibenzoylmethanate, where the deprotonated oxygen atoms act as the coordinating sites. This bidentate chelation to the metal ion forms a stable six-membered ring, a common feature for β-diketonate ligands in coordination chemistry. researchgate.net

The key structural and electronic properties of dibenzoylmethane that make it a suitable ligand for lanthanide complexes, particularly for luminescence applications, include:

Strong UV Absorption: The extensive π-conjugation provided by the two phenyl rings and the diketone moiety results in strong absorption of ultraviolet radiation. mdpi.com This property is crucial for the "antenna effect," where the ligand absorbs energy and efficiently transfers it to the central lanthanide ion, which then emits light.

Energy Level Matching: For efficient luminescence, the energy of the triplet state of the ligand must be appropriately positioned relative to the emissive energy level of the lanthanide ion. In the case of Eu(III), the ⁵D₀ excited state is the primary emitting level. Dibenzoylmethane possesses a triplet state energy that is suitable for effective energy transfer to this ⁵D₀ level, leading to the characteristic red emission of the europium ion. researchgate.net

Table 1: Physical and Chemical Properties of Dibenzoylmethane

| Property | Value |

| CAS Number | 120-46-7 |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol |

| Appearance | White to light yellow crystalline solid. ossila.com |

| Melting Point | 77-79 °C. researchgate.netmdpi.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and benzene. ossila.comresearchgate.net |

The Role of 5-Amino-1,10-phenanthroline as an Ancillary Ligand in Europium(III) Coordination

While the dibenzoylmethane ligands are primary sensitizers, the inclusion of a second, ancillary ligand like 5-amino-1,10-phenanthroline serves several critical functions in the complex. 1,10-phenanthroline (B135089) itself is a rigid, planar heterocyclic compound and a strong chelating agent that forms stable complexes with many metal ions. wikipedia.orgresearchgate.net The addition of the amino group at the 5-position introduces further functionality.

The key roles of 5-amino-1,10-phenanthroline include:

Coordination Sphere Saturation: Lanthanide ions typically exhibit high coordination numbers. nih.gov The bidentate 1,10-phenanthroline ligand helps to satisfy the coordinative requirements of the Eu(III) ion, leading to a more stable complex. This coordination also displaces solvent molecules (like water) that can quench the luminescence of the europium ion. rsc.org

Structural Shielding: The bulky and rigid structure of the phenanthroline ligand provides a protective sheath around the central metal ion. researchgate.net This shielding minimizes non-radiative decay pathways caused by interactions with the surrounding environment, thereby increasing the quantum yield of luminescence. researchgate.net

Functional Handle: The primary amino group (-NH₂) on the phenanthroline ring provides a reactive site for further chemical modification. sigmaaldrich.com This allows the complex to be covalently anchored to other molecules or surfaces, such as silica (B1680970) or polymer matrices, which is essential for the fabrication of hybrid materials and devices. sigmaaldrich.comrsc.orgsigmaaldrich.com For example, the complex has been grafted onto silicon wafers for potential applications in advanced materials. sigmaaldrich.com

Analysis of the Coordination Environment and Geometry Around the Europium(III) Center in the Complex

In this coordination environment, the central Europium(III) ion is octacoordinated. It is bound to six oxygen atoms from the three bidentate dibenzoylmethanate ligands and two nitrogen atoms from the bidentate 1,10-phenanthroline (or its 5-amino derivative) ligand. researchgate.net The resulting coordination polyhedron is typically a distorted square antiprism. researchgate.net The large size of the ligands and the electrostatic nature of the bonding in lanthanide complexes often lead to geometries that deviate from ideal polyhedra. nih.gov

The ligands create a crowded steric environment around the Eu(III) ion, which is crucial for shielding it from external quenching agents and enhancing its luminescent properties. researchgate.net

Table 2: Inferred Coordination Details for Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) based on Analogous Structures

| Parameter | Description |

| Central Ion | Europium(III) |

| Coordination Number | 8 |

| Coordinating Atoms | 6 x Oxygen (from 3 DBM ligands), 2 x Nitrogen (from 1 5-amino-1,10-phenanthroline ligand) |

| Ligands | 3 x Dibenzoylmethanate (bidentate), 1 x 5-Amino-1,10-phenanthroline (bidentate) |

| Probable Geometry | Distorted Square Antiprism |

Intra- and Intermolecular Interactions within the Coordination Sphere of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III)

Intramolecular Interactions: These are forces that exist within a single molecule of the complex. nih.gov A significant intramolecular interaction in this complex is π-π stacking. nih.gov The aromatic phenyl rings of the dibenzoylmethane ligands can stack against the aromatic system of the 5-amino-1,10-phenanthroline ligand within the same molecule. These interactions contribute to the conformational rigidity and stability of the complex. nih.gov

Intermolecular Interactions: These forces occur between adjacent molecules of the complex in the crystal. nih.gov

π-π Stacking: The planar, aromatic rings of both the dibenzoylmethane and phenanthroline ligands are prone to π-π stacking interactions between neighboring molecules. mdpi.comresearchgate.net These interactions are crucial in directing the crystal packing and stabilizing the supramolecular architecture.

Hydrogen Bonding: The presence of the amino (-NH₂) group on the 5-amino-1,10-phenanthroline ligand introduces the possibility of intermolecular hydrogen bonding. The N-H protons can act as hydrogen bond donors, potentially forming bonds with oxygen atoms of the dibenzoylmethane ligands on an adjacent molecule. These directional interactions can play a significant role in the self-assembly and structural organization of the complex in the solid state. nih.gov

Together, these varied non-covalent interactions create a robust three-dimensional network that stabilizes the crystalline form of the complex.

Synthetic Methodologies and Supramolecular Assembly of Tris Dibenzoylmethane Mono 5 Amino 1,10 Phenanthroline Europium Iii Systems

Chemical Synthesis Pathways for the Core Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) Complex

The synthesis of the title europium(III) complex is a foundational step for its application in advanced materials. The hydrated precursor, [Eu(DBM)3(Phen)]·xH2O, can be efficiently converted to its anhydrous form, [Eu(DBM)3(Phen)], by heating under a vacuum. researchgate.net This anhydrous complex is a key intermediate. The core complex, Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III), possesses favorable thermal stability, with thermogravimetric analysis indicating stability up to 345–350°C. researchgate.net

| Property | Value |

| Molecular Formula | C₅₇H₄₅EuN₃O₆ |

| Molecular Weight | 1019.95 g/mol |

| Melting Point | 163-168 °C |

| CAS Number | 352546-68-0 |

| λmax | 244 nm in H₂O |

Table 1: Physicochemical Properties of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) sigmaaldrich.com

Strategies for Functionalization and Immobilization of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) on Substrates

The immobilization of the europium complex onto solid supports is crucial for the fabrication of functional devices. Various strategies have been developed to achieve stable and ordered monolayers on different substrates.

A robust method for the covalent attachment of (5-amino-1,10-phenanthroline)tris(dibenzoylmethane)europium(III) to silicon (100) surfaces has been established. researchgate.netntmdt-si.com This multi-step approach ensures a stable and durable functionalization, which is essential for the integration of these luminescent complexes into electronic devices. ntmdt-si.com The process begins with the functionalization of the silicon surface, creating a platform for the subsequent attachment of the europium complex. researchgate.netntmdt-si.com Characterization techniques such as X-ray photoelectron spectroscopy (XPS), attenuated total reflection FTIR spectroscopy (ATR-FTIR), atomic force microscopy (AFM), and fluorescence spectroscopy have been employed to confirm the successful covalent anchoring and to rule out the presence of non-covalently bound (physisorbed) species. researchgate.netcnr.it Atomic-force lithography has been used to estimate the thickness of the grafted layer, which was found to be approximately 1.8 nm, consistent with a monolayer of the anchored complex. researchgate.netcnr.it Importantly, the luminescence properties of the europium complex are retained after being grafted onto the silicon surface. researchgate.net

A key strategy for the covalent anchoring of the europium complex involves the use of N-hydroxysuccinimide (NHS) activated carboxylic acids. researchgate.netntmdt-si.com This method is particularly effective for creating stable linkages on silicon surfaces. ntmdt-si.com The process typically involves a three-step synthetic route:

Formation of an undecanoyl acid-functionalized Si substrate (acid-Si) through the hydrolysis of a methyl-protected 10-undecenoic acid self-assembled monolayer (SAM). researchgate.net

Activation of the terminal carboxylic acid groups on the silicon surface using NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netntmdt-si.com

Nucleophilic substitution reaction between the primary amine group of the 5-amino-1,10-phenanthroline ligand on the europium complex and the NHS-activated carboxylic acid on the surface. researchgate.netntmdt-si.com This results in the formation of a stable amide bond, covalently linking the complex to the substrate. ntmdt-si.com

The effectiveness of this covalent anchoring has been demonstrated by comparing the reactivity of the europium complex with NHS-activated surfaces versus inert alkyl-functionalized silicon surfaces. researchgate.netcnr.it

In addition to covalent bonding, ionic interactions can be employed to functionalize surfaces with the europium complex. rsc.org One such approach involves the use of silanized quartz substrates. rsc.org In a specific example, quartz substrates were first functionalized with a covalent monolayer of tetrakis(hydroxyphenyl)porphine. rsc.org The hydroxyl groups of the porphyrin that were not involved in the covalent bonding to the silanized surface were then utilized to anchor the Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) complex through ionic interactions. rsc.org Techniques like X-ray photoelectron spectroscopy and UV-visible spectrophotometry have confirmed the successful grafting of the europium complex onto the porphyrin-functionalized surface. rsc.org

The assembly of hybrid nanostructures combining different molecular components can lead to novel optical properties. rsc.org Supramolecular architectures have been created by assembling porphyrins and the Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) complex. rsc.org In these systems, both covalent and ionic interactions play a role in the assembly process, leading to unique macroscopic properties. rsc.org Emission studies have shown that the porphyrin and the europium complex influence each other's photoluminescence, with the relative emission intensities being significantly affected by their interaction. rsc.org These hybrid nanostructures are of interest for advanced optical applications. rsc.org

Control of Self-Assembly Processes for Organized Architectures

The ability to control the self-assembly of these europium complexes is fundamental to creating well-defined and functional architectures. The strategies outlined above, including covalent anchoring and ionic interactions, provide a means to direct the assembly of these molecules on surfaces. For instance, the multistep covalent grafting on silicon surfaces allows for the formation of ordered monolayers. researchgate.netntmdt-si.com Similarly, the use of a porphyrin monolayer as a template for the ionic assembly of the europium complex demonstrates a method for creating layered supramolecular structures. rsc.org The choice of substrate, functionalization chemistry, and assembly conditions are all critical parameters that can be tuned to control the final architecture and, consequently, the material's properties.

Advanced Spectroscopic and Morphological Characterization of Tris Dibenzoylmethane Mono 5 Amino 1,10 Phenanthroline Europium Iii and Its Hybrid Materials

Photoluminescence and Luminescence Lifetime Spectroscopy of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III)

The luminescence of europium(III) complexes is a key area of study, largely due to their unique optical properties which include sharp emission lines, long decay times, and a large Stokes shift. nih.gov These characteristics make them suitable for a range of applications, including in the development of light-emitting devices and sensors. dv-expert.orgsigmaaldrich.com

Excitation and Emission Profile Analysis

The photoluminescent properties of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) are defined by its characteristic excitation and emission spectra. The absorption spectrum of the complex is dominated by the organic ligands, which act as antennas. The compound exhibits a maximum absorption (λmax) at approximately 244 nm in water. sigmaaldrich.com A related complex, Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III), shows a maximum absorption at 228 nm. sigmaaldrich.com

Upon excitation, the complex displays the characteristic red emission of the Eu(III) ion. The emission spectrum is dominated by the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red color. For instance, a similar complex with N-(3,5-dibromosalicylidene)-2-aminopyridine and 1,10-phenanthroline (B135089) shows an emission wavelength of 617 nm upon excitation at 274 nm. nih.gov The related compound, Eu(dbm)₃(Phen), exhibits an emission maximum at 615 nm when excited at 355 nm in THF. ossila.com The sharp emission bands are a hallmark of lanthanide complexes, arising from the f-f electronic transitions within the metal ion. nih.gov

| Photoluminescence Data for Europium Complexes | |

| Compound | Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) |

| Maximum Absorption (λmax) | 244 nm (in H₂O) sigmaaldrich.com |

| Typical Emission Wavelength (λem) | ~615-617 nm (characteristic of Eu(III) ⁵D₀ → ⁷F₂ transition) nih.govossila.com |

| Appearance of Emission | Red ossila.com |

Investigation of Energy Transfer Dynamics within the Complex

The intense luminescence of the Eu(III) ion in this complex is a result of an efficient intramolecular energy transfer process, often referred to as the "antenna effect". nih.govmdpi.com The organic ligands, dibenzoylmethane (B1670423) and 5-amino-1,10-phenanthroline, absorb light and transfer the energy to the central europium ion. mdpi.com This process circumvents the typically low absorption cross-section of the lanthanide ion itself.

The energy transfer mechanism involves the following steps:

The organic ligands absorb photons, leading to the excitation of an electron from the singlet ground state (S₀) to a singlet excited state (S₁).

The excited ligand then undergoes intersystem crossing (ISC) to a triplet excited state (T₁). arxiv.org

Finally, energy is transferred from the ligand's triplet state to the resonant ⁵D₀ or ⁵D₁ excited states of the Eu(III) ion. nih.govnih.gov

For this energy transfer to be efficient, the triplet state energy level of the ligands must be slightly higher than the accepting energy level of the Eu(III) ion. nih.gov Studies on similar systems indicate that both the β-diketonate (dibenzoylmethane) and the phenanthroline-based ligands act as effective sensitizers for the Eu(III) ion's luminescence. nih.gov The specific auxiliary ligand can influence the rate of non-radiative relaxation and affect the efficiency of the energy transfer from the ligand to the metal ion. arxiv.org

Surface-Sensitive Characterization of Integrated Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) Systems

To understand the integration of the europium complex into devices and on surfaces, surface-sensitive characterization techniques are indispensable.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical oxidation states of the near-surface region of a material. For the Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) complex and its hybrid materials, XPS is used to confirm the presence of europium and to ascertain its +3 oxidation state. researchgate.netmdpi.com

The XPS spectrum of europium typically shows complex multiplet splitting for Eu(III) compounds. thermofisher.com The Eu 3d region exhibits spin-orbit components, specifically the Eu 3d₅/₂ and Eu 3d₃/₂ peaks. For trivalent europium, these peaks are expected around 1135 eV and 1166 eV, respectively. researchgate.net The presence of Eu(II) would be indicated by peaks at lower binding energies, around 1126 eV and 1156 eV. mdpi.comresearchgate.net The O 1s spectrum can provide information about the bonding environment of oxygen, with peaks corresponding to Eu-O bonds and organic C-O species. mdpi.com

| Typical XPS Binding Energies for Europium Compounds | |

| Core Level | Binding Energy (eV) |

| Eu 3d₅/₂ | ~1135 researchgate.net |

| Eu 3d₃/₂ | ~1166 researchgate.net |

| Eu 3d₅/₂ | ~1126 mdpi.comresearchgate.net |

| Eu 3d₃/₂ | ~1156 mdpi.comresearchgate.net |

| O 1s | ~530.5 mdpi.com |

| O 1s | ~532.0 mdpi.com |

Characterization of monolayers of the complex covalently anchored on silicon has been successfully achieved using XPS, which confirmed the chemical nature of the surface. researchgate.net

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Molecular Structure and Bonding

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed to investigate the molecular structure and chemical bonding within the complex and to confirm its successful grafting onto substrates. researchgate.netmdpi.com This technique is particularly useful for analyzing thin films and surface-bound molecules.

UV-Visible Spectrophotometry for Electronic Transitions and Complex Presence on Films

UV-Visible spectrophotometry is a important technique for confirming the formation of the Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) complex and for verifying its presence in thin film architectures. The absorption spectrum of the complex is primarily dictated by the organic ligands, as the f-f transitions of the Europium(III) ion are characteristically weak and often not observed in standard absorption measurements.

The electronic absorption spectrum of the complex is dominated by intense bands in the UV region, which are attributed to π-π* transitions within the dibenzoylmethane and 5-amino-1,10-phenanthroline ligands. For instance, a reported maximum absorption (λmax) for Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) in an aqueous solution is observed at 244 nm. sigmaaldrich.com In hybrid materials, such as films of the complex grafted onto silicon wafers, the presence of the characteristic UV-Vis absorption spectrum confirms the successful deposition and integrity of the complex on the substrate. researchgate.net

The absorption spectra of the constituent ligands provide insight into the electronic transitions of the final complex. The 5-amino-1,10-phenanthroline ligand itself exhibits distinct absorption bands. researchgate.netnih.gov Upon complexation with the europium ion, shifts in the absorption bands of the ligands can be observed, indicating the coordination of the ligands to the metal center. These shifts, though sometimes minor, are indicative of the altered electronic environment of the chromophoric ligands upon forming the complex. Studies on similar europium β-diketonate complexes reveal that the broad absorption bands typically observed between 200 and 400 nm are characteristic of the π-π* transitions of the organic ligands. researchgate.net

Table 1: UV-Visible Absorption Data

| Compound/Ligand | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) | 244 | Water | sigmaaldrich.com |

| 5-amino-1,10-phenanthroline | Not specified | Aqueous media | nih.gov |

| Europium(III) β-diketonate complexes (general) | 200-400 | Methanol | researchgate.net |

| Film on Silicon Substrate | Confirmed Presence | Solid State | researchgate.net |

Microscopic and Layer Thickness Analysis

The microscopic analysis of thin films and hybrid materials containing Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) is essential for understanding their surface characteristics and ensuring the quality and uniformity of the deposited layers. Atomic Force Microscopy (AFM) is a powerful tool for this purpose, providing high-resolution topographical information.

Atomic Force Microscopy (AFM) for Surface Topography and Film Thickness Estimation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for three-dimensional imaging of a sample surface with nanoscale resolution. spectraresearch.commdpi.comchalcogen.ronih.gov It is an indispensable tool for characterizing the surface morphology, roughness, and thickness of thin films of the europium complex.

In the context of hybrid materials, AFM has been successfully employed to estimate the thickness of a grafted layer of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) on a silicon (100) substrate. These measurements revealed a layer thickness of approximately 1.8 nm, which is consistent with the dimensions of the anchored complex. researchgate.net This demonstrates the utility of AFM in verifying the formation of monomolecular or thin layers in device fabrication.

Table 2: AFM-Based Film Thickness Data

| Sample | Measured Parameter | Value | Reference |

|---|---|---|---|

| Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) grafted on Si(100) | Layer Thickness | 1.8 nm | researchgate.net |

Thermal Stability Analysis of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) Complexes and Hybrid Architectures

The thermal stability of the europium complex and its hybrid materials is a critical parameter, as it determines the operational range and longevity of potential devices. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques used to evaluate the thermal behavior of materials. eag.com

Thermogravimetric analysis of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) has shown that the complex possesses good thermal stability, being stable up to temperatures in the range of 345–350°C. researchgate.net This high decomposition temperature is indicative of a robust molecular structure, a desirable property for materials used in light-emitting devices that may operate at elevated temperatures.

Table 3: Thermal Stability Data

| Compound | Parameter | Temperature (°C) | Reference |

|---|---|---|---|

| Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) | Decomposition Temperature | 345–350 | researchgate.net |

| Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) | Melting Point | 163-168 | sigmaaldrich.com |

Research Applications and Advanced Materials Development Incorporating Tris Dibenzoylmethane Mono 5 Amino 1,10 Phenanthroline Europium Iii

Design and Implementation of Dual Optical Sensors (e.g., Oxygen and Temperature) Utilizing Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III)

The temperature-sensitive nature of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) makes it a prime candidate for the fabrication of dual optical sensors. scientificlabs.comdv-expert.org The luminescence of this europium complex is responsive not only to temperature changes but also to the concentration of molecular oxygen. scientificlabs.com This dual sensitivity allows for the simultaneous detection of both parameters using a single sensing material.

The operational principle of such sensors relies on the quenching of the complex's luminescence by molecular oxygen and the thermal modulation of its emission intensity. By calibrating the luminescent response of the complex to known oxygen concentrations and temperatures, it is possible to create robust sensors for applications in various fields, including environmental monitoring and biomedical research. The development of these sensors leverages the predictable and measurable changes in the material's light emission, providing a non-invasive method for monitoring these critical parameters. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

| Parameter | Sensing Capability |

| Temperature | The complex's luminescence is inherently temperature-sensitive. scientificlabs.com |

| Oxygen | The complex's emission can be quenched by molecular oxygen. scientificlabs.com |

Integration into Advanced Photonic Materials and Thin Films

The integration of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) into advanced photonic materials and thin films is a key area of research, particularly for creating solid-state devices with specific optical functions. researchgate.netntmdt-si.com A significant achievement in this area is the development of a multistep method for covalently anchoring the complex onto silicon (Si(100)) surfaces. researchgate.netntmdt-si.com

This process involves several stages:

Surface Functionalization: The silicon substrate is first functionalized, for instance, with an undecanoyl acid self-assembled monolayer (SAM). researchgate.net

Activation: The terminal carboxylic acid groups of the SAM are activated using N-hydroxysuccinimide (NHS). researchgate.netntmdt-si.com

Covalent Anchoring: The primary amino group on the 5-amino-1,10-phenanthroline ligand of the europium complex performs a nucleophilic attack on the NHS-activated surface, forming a stable, covalent bond. researchgate.netntmdt-si.com

This technique results in a robust, functionalized monolayer. researchgate.net Characterization using atomic force microscopy has estimated the thickness of the grafted layer to be approximately 1.8 nm, which is consistent with the presence of the anchored complex. researchgate.net Crucially, fluorescence spectroscopy confirms that the complex retains its characteristic luminescence properties after being grafted onto the solid substrate. researchgate.net The resulting thin films exhibit photoluminescence with two distinct bands at 591 nm and 614 nm. researchgate.net This effective transfer of molecular properties to a solid-state device demonstrates the potential for creating durable, integrated photonic systems. researchgate.netntmdt-si.com

| Property | Value | Technique |

| Grafted Layer Thickness | ~1.8 nm | Atomic-force lithography researchgate.net |

| Photoluminescence Bands | 591 nm, 614 nm | Fluorescence Spectroscopy researchgate.net |

Development of Hybrid Inorganic/Organic Materials with Tunable Optical Properties

The creation of hybrid inorganic/organic materials allows for the combination of desirable properties from different classes of materials, such as the processability of polymers and the stability and electronic properties of inorganic substrates. Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) is instrumental in this field.

The covalent anchoring of this organometallic complex onto an inorganic silicon wafer is a prime example of forming such a hybrid material. researchgate.netntmdt-si.com This approach creates a stable interface between the luminescent organic component and the inorganic semiconductor substrate. ntmdt-si.com Beyond silicon, research has explored the functionalization of silica (B1680970) substrates and the formation of porphyrin–Eu-β-diketonate supramolecular nanostructures. scientificlabs.comresearchgate.net In one method, silanized quartz substrates are functionalized with a porphyrin monolayer, which then allows for the attachment of the europium complex through ionic interactions. researchgate.net

Another approach for creating hybrid materials involves incorporating similar lanthanide complexes into sol-gel glass matrices. rsc.org To overcome solubility issues and prevent clustering of the complex, the 5-amino-1,10-phenanthroline ligand can be reacted with an isocyanate-functionalized silane. This product is then co-polymerized with other silicon alkoxides to form a glass where the luminescent center is covalently linked and uniformly distributed within the matrix. rsc.org These methods demonstrate the versatility of the complex in fabricating hybrid materials with tailored optical functionalities for use in advanced devices.

Exploration of Catalytic Activities of Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) as a Europium(III) Catalyst

While primarily studied for its luminescent properties, Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) is also recognized for its potential catalytic activity. sigmaaldrich.comsigmaaldrich.com The europium(III) ion at the core of the complex is the source of this reactivity. sigmaaldrich.com

Lanthanide ions, including Eu(III), are known to function as Lewis acids. This characteristic allows them to catalyze a variety of organic reactions by activating substrates, typically those containing carbonyl groups or other Lewis basic sites. Although specific, detailed catalytic applications for this particular complex are not extensively documented in the provided context, its classification as a europium-based catalyst suggests its potential utility in synthetic chemistry. sigmaaldrich.comsigmaaldrich.com The organic ligands surrounding the metal center can modulate its catalytic activity and substrate selectivity.

Investigation of Triboluminescence in Lanthanide β-Diketone Complexes, including Tris(dibenzoylmethane) mono(phenanthroline)europium(III)

Triboluminescence is the phenomenon of light emission generated when a material is mechanically stressed, fractured, or rubbed. This property has been investigated in a series of lanthanide(III) β-diketonate complexes, including the closely related compound Tris(dibenzoylmethane)mono(phenanthroline)europium(III) (Eu(dbm)3phen). polyu.edu.hk

Studies on these complexes aim to understand the mechanism behind this light emission. polyu.edu.hk The triboluminescence spectra are generally consistent with the photoluminescence spectra, indicating that the same Eu(III) ion transition is responsible for the light emission in both cases. polyu.edu.hk Research has explored the correlation between triboluminescent activity and the crystal lattice structure. It has been found that both non-centrosymmetric and some centrosymmetric crystal structures can exhibit triboluminescence. polyu.edu.hkresearchgate.net The phenomenon in these materials is often linked to the mechanical generation of charge separation upon fracture, leading to gas discharge within the separating crystal faces, which then excites the europium complex, causing it to luminesce. polyu.edu.hk The synthesis and analysis of complexes like Eu(dbm)3phen provide a foundational understanding of the structural factors that promote triboluminescence in this class of materials. polyu.edu.hk

Theoretical and Computational Investigations of Tris Dibenzoylmethane Mono 5 Amino 1,10 Phenanthroline Europium Iii

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular orbitals of complex molecules like Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III). These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that influences the electronic and optical properties of the material. nih.gov

For analogous europium(III) complexes containing dibenzoylmethane (B1670423) (DBM) and phenanthroline (phen) ligands, DFT calculations have been extensively performed. In the case of the parent complex, Eu(DBM)₃(phen), the HOMO is typically localized on the DBM ligands, while the LUMO is centered on the phenanthroline ligand. researchgate.net The introduction of an amino group at the 5-position of the phenanthroline ligand, as in the title compound, is expected to raise the energy of the LUMO due to the electron-donating nature of the amino group. This, in turn, would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted analogue.

Theoretical studies on similar europium complexes have shown that the band gap generally falls within the range of 3-4 eV, suggesting their potential as semiconductor materials. nih.gov The calculated HOMO and LUMO energy levels for Eu(DBM)₃(phen) are approximately -5.22 eV and -2.93 eV, respectively. ossila.com These values are crucial for designing efficient optoelectronic devices, as they determine the energy barriers for charge injection and transport.

Table 1: Calculated Electronic Properties of Analogous Europium(III) Complexes

| Complex | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Eu(DBM)₃(phen) | -5.22 | -2.93 | 2.29 |

| Eu(TFT)₃(phen) | -0.21 (HOMO-1) | -0.08 (LUMO) | - |

Note: Data for Eu(DBM)₃(phen) is from reference ossila.com. Data for Eu(TFT)₃(phen) is from reference researchgate.net and represents calculated values for a similar complex with a different β-diketonate ligand.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations can provide valuable information about the conformational flexibility of the complex, its stability, and its interactions with surrounding molecules or surfaces. For Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III), MD simulations could be employed to understand how the ligands arrange themselves around the central europium ion and how this conformation changes over time.

The conformational analysis is particularly important as the geometry of the coordination polyhedron around the Eu(III) ion influences its photophysical properties. Distortions from an ideal geometry can affect the symmetry of the ligand field, which in turn impacts the probabilities of the electronic transitions responsible for luminescence. rsc.org

Computational Modeling of Ligand-to-Metal Energy Transfer Processes

The luminescence of europium(III) complexes is a result of an intramolecular energy transfer process, often referred to as the "antenna effect." In this process, the organic ligands absorb light and transfer the excitation energy to the central Eu(III) ion, which then emits light. Computational modeling is essential for understanding the efficiency of this ligand-to-metal energy transfer (LMET).

The key steps in the LMET process are:

Ligand-centered absorption: The organic ligands absorb photons, leading to the excitation of an electron from the ground state (S₀) to a singlet excited state (S₁).

Intersystem crossing (ISC): The excited singlet state of the ligand undergoes a non-radiative transition to a triplet excited state (T₁).

Energy transfer to Eu(III): The energy from the ligand's triplet state is transferred to the resonant energy levels of the Eu(III) ion, typically the ⁵D₀ or ⁵D₁ states.

Eu(III) emission: The excited Eu(III) ion relaxes to its ground state (⁷Fⱼ) by emitting a photon, resulting in the characteristic red luminescence.

Computational models, often based on time-dependent DFT (TD-DFT), can calculate the energies of the singlet and triplet excited states of the ligands. For efficient energy transfer to occur, the triplet state energy of the ligand must be slightly higher than the accepting ⁵D₀ or ⁵D₁ energy levels of the Eu(III) ion. mdpi.com

Studies on related europium complexes have shown that the presence of a low-lying ligand-to-metal charge-transfer (LMCT) state can also play a crucial role in the energy transfer mechanism. rsc.orgacs.org The energy of this LMCT state can be estimated using computational methods and can either facilitate or quench the luminescence depending on its energy level relative to the ligand's triplet state and the Eu(III) emitting levels. nih.gov

Table 2: Key Energy Levels for Ligand-to-Metal Energy Transfer in Europium Complexes

| Complex/Ligand | S₁ Energy (eV) | T₁ Energy (eV) | Eu(III) Accepting Level (⁵D₀) (eV) |

| Eu(PEP)₂(NO₃)₃ | - | ~2.62 | ~2.14 |

| Eu(PEP)₂Cl₃ | - | ~2.45 | ~2.14 |

Note: Data is for europium complexes with 2-(phenylethynyl)-1,10-phenanthroline (PEP) ligands and different counterions, from reference mdpi.com.

Prediction of Spectroscopic Properties and Optoelectronic Performance

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties and potential optoelectronic performance of new materials before their synthesis. For Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III), theoretical calculations can predict its absorption and emission spectra.

TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions. The strong absorption bands in these types of complexes are typically due to π-π* transitions within the aromatic ligands. rsc.org The predicted absorption spectrum can then be compared with experimental data to validate the computational model.

The luminescence spectrum of the Eu(III) ion is characterized by sharp emission lines corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4). The relative intensities of these transitions are highly sensitive to the local symmetry around the Eu(III) ion. The intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color, is particularly affected by the coordination environment. nih.gov While direct prediction of the emission spectrum from first principles is complex, computational methods can provide insights into the factors that influence the emission properties.

Furthermore, computational modeling can aid in predicting the optoelectronic performance of devices incorporating this complex. By calculating parameters such as the HOMO/LUMO levels and the band gap, it is possible to estimate the charge injection efficiency from different electrode materials and the charge transport properties of the material. This information is invaluable for the rational design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Future Research Directions and Broader Impact of Tris Dibenzoylmethane Mono 5 Amino 1,10 Phenanthroline Europium Iii Research

Innovation in Ligand Design for Enhanced Photophysical Performance

The luminescence of europium complexes is governed by the "antenna effect," where organic ligands absorb light energy and transfer it to the central Eu(III) ion, which then emits light. acs.orgbionano-bg.eu The efficiency of this process is critically dependent on the molecular architecture of the ligands. Future research is intensely focused on the rational design of new ligands to optimize the photophysical properties of the final complex.

Key strategies for innovation include:

Modification of Ancillary Ligands: Altering the structure of the phenanthroline ligand can significantly impact the complex's performance. Introducing different functional groups to the phenanthroline core can improve thermal stability and enhance photoluminescent and electroluminescent properties. researchgate.netresearchgate.net

β-Diketone Ligand Engineering: While dibenzoylmethane (B1670423) is an effective sensitizer, exploring derivatives of β-diketones can further tune the complex's absorption and energy transfer characteristics. The structure of the ligand plays a decisive role in the energy transfer from the ligand to the Eu(III) center. mdpi.com

Computational Chemistry Approaches: The use of quantum chemical calculations can predict thermodynamic quantities for different synthetic pathways, allowing researchers to identify the most efficient strategies for creating complexes with desired properties. scispace.com This a priori approach can guide the synthesis of mixed-ligand complexes by determining the optimal sequence for adding ligands. scispace.com

The table below summarizes research findings on how ligand modifications affect the photophysical properties of europium complexes.

| Ligand Modification Strategy | Effect on Photophysical Properties | Research Focus | Citation(s) |

| Introduction of Fluorinated Moieties | Enhances energy transfer from the ligand to the Eu(III) ion, leading to bright, pure red emissions. | Development of efficient emitters for light-emitting diodes (LEDs). | tandfonline.com |

| Use of a Single, Efficient Antenna Ligand | Significantly boosts luminescence quantum efficiency by reducing the non-radiative decay rate. | Creating highly luminescent and cost-effective europium complexes. | acs.orgnih.gov |

| Functionalization of Phenanthroline | Can improve thermal stability and overall photoluminescent (PL) and electroluminescent (EL) properties. | Enhancing material robustness and performance for device applications. | researchgate.net |

| Variation in β-Diketone Structure | Alters the energy levels of the ligand, affecting the efficiency of the "antenna effect." | Optimizing light absorption and energy transfer to the europium ion. | mdpi.com |

Integration into Multifunctional Nanosystems and Devices

A significant frontier in materials science is the incorporation of functional molecules like Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) into larger, multifunctional systems. The inherent luminescent properties of the complex make it an ideal component for advanced optical and electronic devices.

Future integration efforts include:

Luminescent Monolayers: This specific europium complex has been successfully grafted onto silicon and quartz surfaces to form highly ordered, luminescent monolayers. researchgate.netresearchgate.netrsc.org These hybrid materials are foundational for creating novel photonic devices and sensors.

Core-Shell Nanoparticles: The complex can be integrated into core-shell nanostructures. For instance, it has been used in polymer dots (Pdots) alongside a temperature-insensitive polymer to create a ratiometric thermometer for in-vitro applications. researchgate.net Other research has focused on combining europium complexes with superparamagnetic iron oxide (Fe₃O₄) nanoparticles to create bimodal probes for simultaneous magnetic resonance imaging (MRI) and luminescence imaging. rsc.orgresearchgate.net

Polymer Composites: Dispersing the complex into polymer matrices such as polymethyl methacrylate (B99206) (PMMA) or fumed silica (B1680970) allows for the fabrication of robust, transparent, and highly luminescent materials. acs.orgnih.gov These composites are promising for applications in solid-state lighting and flexible displays.

Organic Light-Emitting Diodes (OLEDs): Europium complexes are prime candidates for the emissive layer in OLEDs due to their sharp, pure red emission. tandfonline.comrsc.org Research focuses on designing complexes and device architectures that maximize brightness and efficiency. researchgate.netresearchgate.net

The following table showcases examples of nanosystems and devices that incorporate this or similar europium complexes.

| Nanosystem / Device | Integrated Europium Complex | Functionality / Application | Citation(s) |

| Luminescent Monolayer on Si(100) | Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) | Covalently assembled monolayer for potential photonic applications. | researchgate.netresearchgate.net |

| Bimodal Imaging Nanoprobe | Europium(III) complex with Fe₃O₄ nanoparticles | Combines time-gated luminescence imaging with magnetic resonance imaging (MRI) for cancer cell detection. | rsc.org |

| Ratiometric Thermometer | Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) in Polymer Dots | Temperature sensing in vitro based on ratiometric fluorescence. | researchgate.net |

| Red Light-Emitting Diodes (LEDs) | Europium(III) complexes with phenanthro-imidazole ligands | Serves as the red-emitting phosphor, providing excellent color purity. | tandfonline.comrsc.org |

| Fluorescent Organic Glass | Eu(TTA)₃(Phen) grafted onto fumed silica and doped in PMMA | Creates monolithic, transparent materials with intense red fluorescence for lighting and displays. | nih.gov |

Advanced In-Situ Characterization for Dynamic Process Understanding

To fully harness the potential of europium complexes, it is crucial to understand their behavior within their operational environment. Advanced in-situ and operando characterization techniques, which monitor materials under real-time conditions, are becoming indispensable. acs.org These methods provide critical insights into dynamic processes such as energy transfer, structural changes, and interactions with host matrices.

Key characterization techniques and their applications include:

Time-Resolved and Steady-State Spectroscopy: These techniques are fundamental for studying the photophysical dynamics of europium complexes. They can be used to determine luminescence decay times, quantum yields, and the efficiency of energy transfer from the ligand to the metal center. bionano-bg.eunih.gov

Transient Absorption Spectroscopy: This powerful method allows researchers to observe the excited state relaxation dynamics of the complex on ultrafast timescales, providing a deeper understanding of the intersystem crossing and energy transfer mechanisms that are central to the "antenna effect." bionano-bg.eu

X-ray Photoelectron Spectroscopy (XPS): XPS is used to characterize the surface chemistry of hybrid materials, confirming the covalent grafting of complexes onto substrates and providing information about the chemical state and bonding environment of the constituent elements. researchgate.netresearchgate.netrsc.org

In-Situ Synthesis and Monitoring: The synthesis of europium complexes directly within a host matrix, such as a silica gel, can be monitored using luminescence spectroscopy to confirm the formation and characteristics of the complex in its final environment. iaea.org Similarly, in-situ polymerization allows for the fabrication of composite materials where the properties of the embedded complex can be studied throughout the process. nih.gov

Scalable Synthetic Approaches for Industrial Relevance

For Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) and related materials to move from the laboratory to commercial applications, the development of scalable, efficient, and cost-effective synthetic methods is paramount.

Current and future research in this area focuses on:

One-Pot and Simplified Reactions: Developing one-step synthesis protocols, such as the ring-opening polymerization initiated by amine groups on the complex, offers a simple and effective route to produce functional polymeric nanoparticles. nih.gov Simple ultrasonic solvent reaction methods have also been shown to be effective for creating composite materials. rsc.org

Cost-Effective Precursors and Processes: Utilizing commercially available materials, such as fumed silica as a carrier, and developing straightforward grafting procedures can make the production of these advanced luminescent materials more economically viable. nih.gov

Green Chemistry Principles: Employing methods like solvent-assisted grinding can reduce solvent waste and energy consumption, aligning the synthesis with principles of green and sustainable chemistry. mdpi.com

Predictive Synthesis: As mentioned previously, using computational models to predict reaction outcomes and yields can streamline the development process, reducing the need for extensive experimental trial-and-error and making the path to scaled-up production more direct. scispace.com

Environmental and Biomedical Sensing Applications (General scope, not specific clinical trials)

The sensitivity of the luminescence of europium complexes to their local chemical environment makes them excellent candidates for a wide range of sensing applications. Their long luminescence lifetimes and narrow emission bands allow for highly sensitive detection with minimal background interference. nih.gov

Environmental Sensing: Europium complexes can be designed to detect a variety of environmental analytes. They have been successfully used to create sensors for metal ions such as Al³⁺, Cu²⁺, and Fe³⁺ in water samples. rsc.orgmdpi.comnih.gov The principle often relies on the analyte quenching or enhancing the complex's luminescence. Furthermore, their sensitivity to pH changes allows them to be used for detecting gases like CO₂. mdpi.com

Biomedical Sensing and Imaging: In the biomedical field, lanthanide complexes are highly valued as probes. nih.govacs.org Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III) has been specifically utilized in a reagentless sensor for the amino acid glutamine nih.gov and in a dual sensor for oxygen and temperature, both of which are critical parameters in biological systems. nih.gov The temperature-dependent luminescence of europium complexes is a particularly promising feature for developing nanoscale thermometers for biological imaging and monitoring cellular processes. researchgate.netresearchgate.net

The table below provides an overview of the diverse sensing applications of this and similar europium complexes.

| Application Area | Analyte / Parameter | Principle of Detection | Citation(s) |

| Biomedical Sensing | Glutamine | Fluorescence quenching of a secondary label upon glutamine binding, with the europium complex acting as a stable reference. | nih.gov |

| Biomedical Sensing | Oxygen & Temperature | Utilizes the distinct luminescence decay times of a temperature-sensitive europium complex and an oxygen-sensitive ruthenium complex. | nih.gov |

| Environmental Sensing | Metal Ions (e.g., Al³⁺, Cu²⁺, Fe³⁺) | Analyte-induced quenching or enhancement of the complex's characteristic red luminescence. | rsc.orgmdpi.comnih.gov |

| Environmental Sensing | Fluoroquinolone Antibiotics | Pattern recognition based on the differential sensitization effect of various antibiotics on lanthanide complex fluorescence. | nih.gov |

| Biomedical Imaging | Temperature | Ratiometric sensing based on the temperature-dependent emission of the europium complex relative to a stable fluorophore. | researchgate.net |

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity Eutdap?

Eutdap synthesis typically involves ligand preparation followed by europium(III) complexation. Key steps include:

- Ligand synthesis : React 5-amino-1,10-phenanthroline with dibenzoylmethane derivatives under reflux in anhydrous solvents (e.g., ethanol or THF) with a base like triethylamine .

- Complexation : Mix the ligand with EuCl₃ in a 3:1 molar ratio under inert atmosphere to prevent oxidation.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm purity via elemental analysis, NMR (for ligand integrity), and X-ray crystallography (for coordination geometry) .

Q. How does the 5-amino group on the phenanthroline ligand affect Eutdap’s luminescence properties?

The 5-amino group enhances ligand-to-metal charge transfer (LMCT), increasing europium(III) emission intensity. Methodologically:

- Compare photoluminescence quantum yields (PLQY) of Eutdap with non-aminated analogs using steady-state fluorescence spectroscopy.

- Conduct time-resolved decay measurements to assess excited-state lifetimes, which are influenced by the amino group’s electron-donating effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic activities of europium β-diketonate complexes?

Contradictions often arise from variations in:

- Coordination environment : Use EXAFS or XANES to verify Eu(III) coordination number and geometry.

- Reaction conditions : Systematically test solvents (e.g., DMF vs. THF), temperatures, and initiators (e.g., benzoyl peroxide).

- Characterization : Analyze reaction products via GPC (for polymer molecular weight) and NMR (for end-group analysis). Reference studies on analogous iron-dbm complexes for mechanistic insights .

Q. What experimental strategies minimize cross-sensitivity in dual optical sensors using Eutdap?

Eutdap’s temperature and oxygen sensitivity can be decoupled via:

- Time-domain vs. frequency-domain measurements : Use time-resolved fluorescence for temperature and phosphorescence quenching for oxygen.

- Calibration : Perform parallel experiments under controlled O₂ levels (0–100%) and temperatures (10–50°C) to generate correction matrices .

Q. How does buffer selection impact Eutdap’s stability in aqueous systems?

Tris-based buffers (e.g., Tris-HCl) may compete with ligands for Eu(III) coordination, leading to complex dissociation. Mitigation strategies:

- Alternative buffers : Use non-coordinating buffers (e.g., HEPES) at pH 7.0–7.5.

- Stability assays : Monitor Eu(III) leakage via ICP-MS over 24-hour periods under varying buffer conditions .

Methodological Tables

Notes for Experimental Design

- Contradictory Data : When comparing catalytic studies, ensure europium(III) redox states are consistent (e.g., Eu³⁺ vs. Eu²⁺), as reduction potentials influence reactivity .

- Advanced Sensing : For dual-sensor applications, integrate Eutdap into polymer matrices (e.g., polystyrene) to reduce environmental interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.